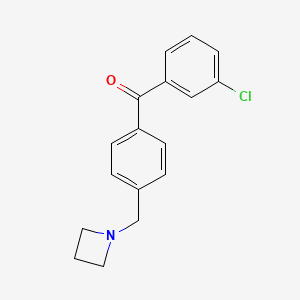

4'-Azetidinomethyl-3-chlorobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4'-Azetidinomethyl-3-chlorobenzophenone is a compound related to the azetidinone family, which is significant in the synthesis of various antibiotics, particularly the carbacephem class. The azetidinone core is a four-membered nitrogen-containing ring that is a key structural feature in many biologically active compounds.

Synthesis Analysis

The synthesis of azetidinone derivatives, such as the key intermediate compound I, can be achieved through a mild four-carbon homologation process. This process involves the use of phosphorane IV and is characterized by a facile dioxenone opening in the final step of the sequence . This method provides a valuable route for the synthesis of complex azetidinone-based antibiotics.

Molecular Structure Analysis

The molecular structure of azetidinone derivatives can be elucidated using X-ray diffraction techniques. For instance, the trans and cis isomers of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones have been synthesized and their structures investigated. The compound crystallizes in a monoclinic system, and the structure was solved by direct methods and refined to a high degree of accuracy. The solid-state structure can be compared with the structure found from NMR studies in solution .

Chemical Reactions Analysis

Azetidinone derivatives can undergo ring opening reactions, which are crucial for further chemical modifications. The ring opening of azetidinols by phenols, for example, has been reported to be highly regioselective and stereoselective. The regiochemistry and stereochemistry of these reactions are rationalized in terms of nucleophilic ring opening of the azetidinium ions . This type of reaction is important for understanding the reactivity and potential transformations of azetidinone compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. The X-ray structural investigation provides insights into the crystalline properties, such as the space group, unit cell dimensions, and angles. These properties are essential for understanding the behavior of these compounds under various conditions and can influence their reactivity and stability .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

4'-Azetidinomethyl-3-chlorobenzophenone derivatives have been studied for their antitumor properties. A study investigated the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, leading to the discovery of potent antiproliferative compounds. These compounds displayed low nanomolar IC50 values in breast cancer cells, inhibited tubulin polymerization, disrupted microtubular structure, and induced G2/M arrest and apoptosis (Greene et al., 2016).

Antimicrobial and Cytotoxic Activities

Azetidinone derivatives have been synthesized and evaluated for their in vitro antimicrobial and cytotoxic activities. Certain compounds showed significant anti-microbial activity against a range of microorganisms and potent cytotoxic activity against Artemia salina (Keri et al., 2009).

Application in Chemistry

These compounds have been used in the preparation and study of various chemical structures. For example, their use in the synthesis of CC'N-Osmium complexes has been reported, demonstrating their utility in creating complex molecular structures (Casarrubios et al., 2015).

Drug Discovery

Azetidines, including derivatives of 4'-Azetidinomethyl-3-chlorobenzophenone, are valuable in drug discovery due to their ability to access underexplored chemical space. Their modification and derivatization have been explored for creating drug-like compounds (Denis et al., 2018).

Synthesis of Novel Compounds

These derivatives have been utilized in the synthesis of various novel compounds, demonstrating their versatility in creating diverse molecular structures for potential applications in pharmacology and material science (Patel & Desai, 2004).

Eigenschaften

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(3-chlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO/c18-16-4-1-3-15(11-16)17(20)14-7-5-13(6-8-14)12-19-9-2-10-19/h1,3-8,11H,2,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUQUKINYKNDCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642799 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Azetidinomethyl-3-chlorobenzophenone | |

CAS RN |

898756-46-2 |

Source

|

| Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](3-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.